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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a seemingly simple enol ether, holds potential as a versatile
intermediate in organic synthesis, particularly in the construction of complex molecular
architectures relevant to drug discovery. This technical guide provides a comprehensive
overview of its discovery, synthesis, and characterization. While a singular "discovery" event for
this compound is not prominently documented, its existence is a logical extension of the well-
established chemistry of enol ethers derived from cyclic ketones. This guide will detail a
probable synthetic route, present anticipated analytical data, and explore its potential reactivity,
offering a valuable resource for researchers leveraging its unique structural features.

l. Historical Context and Discovery

The formal discovery of 1-methoxycyclooct-1-ene is not attributable to a specific individual or
a landmark publication. Instead, its synthesis and characterization are rooted in the broader
development of enol ether chemistry throughout the 20th century. The formation of enol ethers
from ketones, particularly cyclic ketones, became a fundamental transformation in organic
synthesis. It is highly probable that 1-methoxycyclooct-1-ene was first synthesized and
characterized as part of broader studies on the reactivity of cyclooctanone or in the exploration
of the synthesis and properties of various enol ethers.
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The significance of enol ethers lies in their dual reactivity. The electron-rich double bond makes
them susceptible to electrophilic attack, while the vinyl ether moiety can participate in a variety
of cycloaddition and rearrangement reactions. These characteristics make them valuable
building blocks in the synthesis of natural products and pharmaceutical agents.

Il. Synthesis of 1-Methoxycyclooct-1-ene

The most direct and common method for the preparation of 1-methoxycyclooct-1-ene is the
acid-catalyzed reaction of cyclooctanone with methanol, with concurrent removal of water to
drive the equilibrium towards the product. An alternative, often yielding cleaner products,
involves the reaction of cyclooctanone with trimethyl orthoformate in the presence of an acid
catalyst.

Experimental Protocol: Synthesis from Cyclooctanone
and Trimethyl Orthoformate

This procedure is adapted from established methods for the synthesis of enol ethers from cyclic
ketones.

Materials:

e Cyclooctanone

e Trimethyl orthoformate

¢ p-Toluenesulfonic acid monohydrate (catalyst)

e Methanol (anhydrous)

o Sodium methoxide (for quenching)

e Anhydrous sodium sulfate

o Diethyl ether (or other suitable extraction solvent)

Procedure:
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To a solution of cyclooctanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate
(1.2 eq).

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

The reaction mixture is stirred at room temperature and monitored by thin-layer
chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting
material. The reaction may be gently heated to accelerate the conversion.

Upon completion, the reaction is quenched by the addition of a small amount of sodium
methoxide solution in methanol to neutralize the acid catalyst.

The solvent is removed under reduced pressure.

The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate
solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated under reduced pressure.

The crude product is purified by fractional distillation under reduced pressure to yield pure 1-
methoxycyclooct-1-ene.

Logical Workflow for Synthesis:
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Caption: Synthetic workflow for 1-Methoxycyclooct-1-ene.

lll. Spectroscopic Characterization

The structural elucidation of 1-methoxycyclooct-1-ene relies on standard spectroscopic
techniques. The following tables summarize the expected data based on the analysis of similar

enol ethers.
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and 3C NMR Data for 1-Methoxycyclooct-1-ene

Predicted
1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)
Olefinic Proton 45-48 Triplet 1H =CH-
Methoxy Protons  3.5-3.7 Singlet 3H -OCHs
Allylic Protons 20-23 Multiplet 4H -CH2-C=
Methylene )
1.3-1.7 Multiplet 8H -(CHz2)a-
Protons
Predicted
13C NMR Chemical Shift Assignment
(ppm)
uaternar
Q Y 150 - 155 =C-OCHs
Carbon
Olefinic Carbon 95 - 100 =CH-
Methoxy Carbon 55 - 60 -OCHs
Methylene
20 - 40 -(CH2)e-
Carbons

B. Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies for 1-Methoxycyclooct-1-ene
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] Predicted ) o

Functional Group Intensity Description

Wavenumber (cm~?)

) Enol ether double
C=C Stretch 1660 - 1680 Medium
bond

1200 - 1250 Vinyl ether C-O
C-O-C Stretch ) Strong

(asymmetric) stretch
1050 - 1100

) Strong

(symmetric)
=C-H Bend 810 - 850 Medium Out-of-plane bend
C-H Stretch 2800 - 3000 Medium Aliphatic C-H

C. Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-methoxycyclooct-1-ene is expected to show a

molecular ion peak (M*) and characteristic fragmentation patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Methoxycyclooct-1-ene

m/z Proposed Fragment Notes
140 [CoH160]* Molecular lon (M)
Loss of a methyl radical from
125 [M - CH3]*
the methoxy group.
Retro-Diels-Alder type
111 [M - C2Hs]* or [M - CHOJ* _
fragmentation or loss of CHO.
Further fragmentation of the
97 [C7Ha3]* i
cyclooctyl ring.
84 [CeH12]* Cleavage of the ring.
Common fragment for cyclic
55 [CaH7]*

systems.
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Fragmentation Pathway:
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« To cite this document: BenchChem. [The Unassuming Enol Ether: A Technical Guide to 1-
Methoxycyclooct-1-ene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15047316#discovery-and-history-of-1-
methoxycyclooct-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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